molecular formula C20H30N4O5 B1339638 H-Pro-pro-pro-pro-OH CAS No. 21866-90-0

H-Pro-pro-pro-pro-OH

Cat. No.: B1339638
CAS No.: 21866-90-0
M. Wt: 406.5 g/mol
InChI Key: CBNLHHITRUAXOE-VGWMRTNUSA-N
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Description

Mechanism of Action

Target of Action

H-Pro-pro-pro-pro-OH, also known as triproline , is a proteolytic enzyme . Its primary targets are proteins, such as albumin . The role of these targets is to carry out various biological functions, including transport of substances, enzymatic reactions, and cell signaling.

Mode of Action

Triproline interacts with its protein targets by cleaving them at different sites . This cleavage can alter the function of the proteins, leading to changes in the biological processes they are involved in.

Result of Action

The cleavage of proteins by triproline can lead to various molecular and cellular effects. For instance, the cleavage of albumin could potentially alter its ability to transport substances. Additionally, the cleavage of other proteins could affect enzymatic reactions and cell signaling processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-pro-pro-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of proline residues to a growing peptide chain anchored to a solid support. The process involves the following steps:

    Coupling: The first proline residue is attached to the solid support using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide/1-hydroxybenzotriazole (DIC/HOBt).

    Deprotection: The protecting group on the amino terminus of the proline residue is removed using trifluoroacetic acid (TFA).

    Repetition: Steps 1 and 2 are repeated for the addition of the remaining proline residues.

    Cleavage: The completed peptide is cleaved from the solid support using a cleavage reagent such as TFA.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature and solvent composition, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Pro-pro-pro-pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Pro-Pro-Pro-Pro-OH is a synthetic tetrapeptide with a variety of applications in diverse fields, including peptide synthesis, biochemical research, drug development, cosmetic formulations, and the food industry . Its unique structure makes it a valuable compound in various research and development contexts .

Scientific Research Applications

Peptide Synthesis: this compound serves as a building block in the synthesis of peptides, especially within the pharmaceutical industry for developing new drugs . It is used in creating therapeutically valuable peptides such as oxytocin, vasopressin, glucagon, ACTH, secretin, thyrocalcitonin, or insulin . The process of synthesizing peptides often involves methods using carbodiimides and 1-hydroxy-benzotriazole .

Biochemical Research: This tetrapeptide is utilized in studies concerning protein folding and stability . It helps researchers understand the mechanisms of diseases linked to protein misfolding .

Drug Development: this compound plays a role in designing therapeutic agents, particularly in targeting specific biological pathways to enhance the efficacy of treatments .

Cosmetic Formulations: It is incorporated into skincare products for its potential benefits in skin hydration and anti-aging properties, making it attractive to the cosmetic industry .

Comparison with Similar Compounds

Similar Compounds

    H-Pro-pro-pro-OH (Triproline): A peptide with three proline residues.

    H-Pro-pro-OH (Dipropoline): A peptide with two proline residues.

    H-Pro-OH (Proline): A single proline residue.

Uniqueness

H-Pro-pro-pro-pro-OH is unique due to its tetraproline structure, which provides distinct conformational properties compared to shorter proline peptides. This unique structure allows it to interact with proteins and enzymes in ways that shorter proline peptides cannot, making it valuable in drug design and biochemical research .

Biological Activity

H-Pro-Pro-Pro-OH, also known as triproline, is a synthetic peptide consisting of three proline residues. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological activities. This article explores the synthesis, characterization, and biological activities of H-Pro-Pro-Pro-OH based on diverse research findings.

Synthesis and Characterization

The synthesis of triproline typically involves solid-phase peptide synthesis (SPPS) or solution-phase techniques. The specific method can affect the yield and purity of the final product. For instance, a study demonstrated the successful synthesis of proline-rich cyclic peptides, including triproline, using a combination of dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) as coupling agents in an organic solvent like tetrahydrofuran (THF) .

Table 1: Synthesis Conditions for H-Pro-Pro-Pro-OH

StepReagent/ConditionDescription
1DCC/TEACoupling of Boc-protected amino acids
2THFSolvent used for reaction
3CyclizationFormation of cyclic structures under controlled conditions

The characterization of H-Pro-Pro-Pro-OH is typically performed using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FTIR), which confirm the molecular structure and purity of the synthesized peptide .

Antimicrobial Properties

Research indicates that triproline exhibits antimicrobial activity against various pathogens. A comparative study showed that cyclopeptides containing proline residues, including H-Pro-Pro-Pro-OH, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined for different microorganisms, revealing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of H-Pro-Pro-Pro-OH

MicroorganismMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25
Pseudomonas aeruginosa30

Antioxidant Activity

In addition to its antimicrobial properties, triproline has been studied for its antioxidant activity. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH radical scavenging tests .

Neuroprotective Effects

Emerging studies suggest that triproline may have neuroprotective effects. In vitro experiments indicated that it could protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a crucial role .

Case Studies

  • Antimicrobial Efficacy : A case study involving the use of triproline in treating bacterial infections highlighted its effectiveness in reducing bacterial load in infected animal models. The results suggested that triproline could serve as a potential therapeutic agent in infectious diseases .
  • Neuroprotection : Another study focused on the neuroprotective effects of triproline demonstrated significant improvement in neuronal survival rates when treated with triproline compared to control groups. This suggests potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLHHITRUAXOE-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.